5-(Dimethylamino)-2-nitrobenzoic acid
Description
Properties
IUPAC Name |
5-(dimethylamino)-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)6-3-4-8(11(14)15)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBZKYVKDZGFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286325 | |
| Record name | 5-(Dimethylamino)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62876-66-8 | |
| Record name | 5-(Dimethylamino)-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62876-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Dimethylamino)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(dimethylamino)-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration of 5-(Dimethylamino)benzoic Acid
Overview:
The most common synthetic route to 5-(Dimethylamino)-2-nitrobenzoic acid involves the nitration of 5-(Dimethylamino)benzoic acid. This method selectively introduces the nitro group at the ortho position (2-position) relative to the carboxyl group on the benzene ring.
- Reagents: Concentrated nitric acid and concentrated sulfuric acid (mixed acid nitration system).
- Temperature: Controlled low temperatures to avoid multiple nitrations and degradation, typically below 50°C.
- Time: Reaction time varies depending on scale but generally monitored to optimize yield and selectivity.
Mechanism:
The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO2+) generated in situ attacks the aromatic ring. The directing effects of the dimethylamino group (electron-donating) and the carboxylic acid group (electron-withdrawing) guide the nitro group to the 2-position.
- Large-scale production utilizes continuous flow reactors for better temperature control and reaction efficiency.
- Purification involves recrystallization and chromatography to achieve high purity.
- Yields are optimized by controlling acid concentrations and reaction times.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Nitrating agents | HNO3 / H2SO4 mixture | Mixed acid system |
| Temperature | 0–50°C | Lower temperatures favor selectivity |
| Reaction time | 1–3 hours | Monitored to prevent over-nitration |
| Yield | 70–90% | Depends on purity of starting material |
| Purification | Recrystallization, chromatography | Enhances product purity |
Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzoic Acid
Alternative Synthetic Route:
Another effective method is the nucleophilic substitution of 2-chloro-5-nitrobenzoic acid with dimethylamine to yield this compound.
Reaction Scheme:
2-Chloro-5-nitrobenzoic acid + Dimethylamine (aqueous) → this compound
- Solvent: Aqueous solution (e.g., 40% dimethylamine in water).
- Temperature: Heated to 60–65°C.
- Time: Approximately 3 hours.
- Workup: Acidification with dilute acetic acid, extraction with ethyl acetate, washing with water and brine, drying, and solvent evaporation.
- High yield reported, approximately 91%.
- High selectivity and yield.
- Mild reaction conditions.
- Straightforward purification.
| Parameter | Conditions | Outcome |
|---|---|---|
| Starting material | 2-Chloro-5-nitrobenzoic acid | 10 mmol scale |
| Nucleophile | 40% aqueous dimethylamine | 20 mL |
| Temperature | 60–65°C | Maintained for 3 hours |
| Workup | Acidification, extraction | Efficient isolation |
| Yield | 91% | High yield, solid product |
Notes on Reaction Mechanisms and Selectivity
- The nitration step must be carefully controlled to avoid polynitration or oxidation of the dimethylamino group.
- The electron-donating dimethylamino group directs electrophilic substitution to the ortho and para positions, but steric and electronic effects favor the 2-position nitration adjacent to the carboxyl group.
- In nucleophilic substitution, the chlorine atom at the 2-position is displaced by the dimethylamino group via an aromatic nucleophilic substitution mechanism facilitated by the strong electron-withdrawing nitro group activating the ring.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration of 5-(Dimethylamino)benzoic acid | 5-(Dimethylamino)benzoic acid | HNO3 / H2SO4, 0–50°C, 1–3 h | 70–90 | Requires careful temperature control |
| Nucleophilic substitution | 2-Chloro-5-nitrobenzoic acid | 40% aqueous dimethylamine, 60–65°C, 3 h | 91 | Mild conditions, high yield |
Research Findings and Industrial Relevance
- The nitration route is classical and widely used, but requires strict control of reaction parameters to avoid side reactions.
- The nucleophilic substitution method is favored for its high yield and milder conditions, making it suitable for industrial scale-up.
- Both methods have been documented in patents and chemical literature, indicating their reliability and reproducibility.
- Purification techniques such as recrystallization and chromatographic methods are essential to obtain high-purity this compound for research and application.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.
Major Products Formed
Reduction: 5-(Dimethylamino)-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
DMANB serves as an important intermediate in the synthesis of various organic compounds and dyes. Its unique structure allows it to participate in a range of chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The nitro group can be reduced to form amino derivatives.
- Substitution Reactions : It can undergo electrophilic aromatic substitution due to the presence of electron-donating groups.
Biology
In biological research, DMANB has been studied for its interactions with biomolecules:
- Antimicrobial Activity : DMANB exhibits significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, which leads to cell lysis.
- Antioxidant Activity : The compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related damage in cells.
- Anti-inflammatory Effects : Studies indicate that DMANB can reduce inflammation markers significantly by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6.
Medicine
DMANB's potential therapeutic applications are being explored, particularly as a building block for drug development:
-
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the topical application of DMANB on infected wounds, demonstrating a significant reduction in bacterial load within 48 hours compared to standard antibiotic treatments. -
Case Study 2: Antioxidant Properties
Research published in the Journal of Medicinal Chemistry evaluated its antioxidant capacity using DPPH radical scavenging assays, revealing an IC50 value of 25 µg/mL, indicating superior activity compared to common antioxidants like ascorbic acid.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)-2-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
5-(Dimethylamino)-2-chlorobenzoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
5-(Dimethylamino)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a dimethylamino group on the benzene ring.
Biological Activity
5-(Dimethylamino)-2-nitrobenzoic acid (DMNBA) is an aromatic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀N₂O₄
- Molecular Weight : 210.19 g/mol
- Structure : Characterized by a nitro group at the 2-position and a dimethylamino group at the 5-position on the benzene ring, which contribute to its unique chemical properties and reactivity .
Biological Activities
Research indicates that DMNBA exhibits several pharmacological properties, including:
- Anti-inflammatory Effects : Studies suggest that DMNBA may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Analgesic Properties : The compound has shown potential in pain relief mechanisms, which could be beneficial in various therapeutic contexts .
- Anticancer Potential : DMNBA and its derivatives have been investigated for their ability to interact with biological pathways involved in tumor growth, suggesting a role in cancer therapy .
The biological activity of DMNBA is largely attributed to its ability to interact with proteins and enzymes. These interactions can influence enzyme activity and signal transduction pathways:
- Enzyme Inhibition : DMNBA may inhibit specific enzymes involved in metabolic processes, which can alter cellular functions and contribute to its therapeutic effects .
- Protein Binding : The compound's binding affinity to various biological targets is crucial for understanding its mechanism of action in therapeutic applications .
Case Studies
-
Anti-inflammatory Studies :
- A study demonstrated that DMNBA effectively reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent .
-
Cancer Research :
- In vitro studies indicated that DMNBA derivatives could inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth .
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of DMNBA, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Aminobenzoic Acid | C7H6N2O2 | Amino group at para position | Local anesthetic |
| 5-Methoxy-2-nitrobenzoic Acid | C9H10N2O4 | Methoxy group instead of dimethylamino | Varies; less studied |
| 3-Nitrobenzoic Acid | C7H6N2O4 | Nitro group at meta position | Precursor for dyes |
| 5-Dimethylamino-2-nitrobenzoic Acid | C9H10N2O4 | Similar structure; studied for chemical reactivity | Potential anticancer properties |
This table highlights how variations in substituents affect the biological activity and chemical reactivity of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
